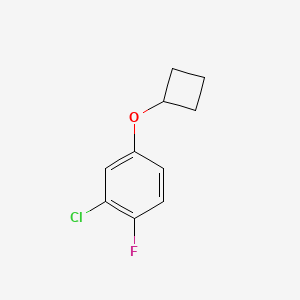

2-Chloro-4-cyclobutoxy-1-fluorobenzene

Description

Contextualization of Halogenated Aromatic Ethers in Contemporary Organic Synthesis

Halogenated aromatic ethers are organic compounds that feature an ether linkage (R-O-R') where at least one of the 'R' groups is an aromatic ring, and the structure contains one or more halogen atoms (fluorine, chlorine, bromine, or iodine). nih.govnih.gov This class of compounds is integral to modern organic synthesis due to the versatile reactivity imparted by the halogen and ether functionalities.

The presence of halogen atoms on the aromatic ring influences the molecule's electronic properties and provides a handle for further chemical transformations. nih.gov Halogenated arenes are crucial precursors in a multitude of cross-coupling reactions, enabling the formation of complex molecular architectures. nih.gov The ether group, while generally stable, can also participate in or influence reactions, and its presence can modulate the physical and chemical properties of the molecule. nih.gov

The synthesis of halogenated aromatic ethers can be achieved through various methods, with the Williamson ether synthesis being a classic approach. More contemporary methods, such as palladium-catalyzed etherification reactions, have expanded the scope and efficiency of their synthesis, particularly for unactivated aryl halides. organic-chemistry.orgunion.edu These synthetic advancements have made a wider array of halogenated aromatic ethers accessible for research and development.

Significance of Cyclobutoxy Moieties in Pharmaceutical and Fine Chemical Intermediates

The cyclobutane (B1203170) ring, a four-membered carbocycle, has garnered increasing attention in medicinal chemistry and the design of fine chemicals. nih.govgoogle.com The incorporation of a cyclobutoxy group (a cyclobutane ring attached via an oxygen atom) into a molecule can confer several advantageous properties.

One of the primary benefits of the cyclobutoxy moiety is its ability to enhance metabolic stability. nih.gov The strained, puckered structure of the cyclobutane ring can sterically hinder enzymatic degradation of the parent molecule, a desirable trait in pharmaceutical candidates. nih.govgoogle.com Furthermore, the three-dimensional nature of the cyclobutane ring offers unique opportunities for creating specific molecular geometries that can optimize binding to biological targets. nih.gov Cyclobutanes have been successfully employed to improve various factors in drug candidates, including acting as pharmacophores, inducing conformational restriction, and filling hydrophobic pockets in protein binding sites. nih.govgoogle.com

Overview of 2-Chloro-4-cyclobutoxy-1-fluorobenzene as a Subject of Academic Inquiry

This compound has emerged as a compound of interest primarily as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure combines the key features of a halogenated aromatic ether with the desirable properties of a cyclobutoxy group. The specific arrangement of the chloro and fluoro substituents on the benzene (B151609) ring, along with the cyclobutoxy ether, creates a unique electronic and steric profile that can be exploited in targeted chemical synthesis.

While detailed academic studies focusing solely on this compound are not extensively published, its availability from commercial suppliers and its appearance in patent literature suggest its utility as a chemical intermediate. The investigation of this compound is often embedded within larger research programs aimed at the discovery and development of new bioactive compounds. The following sections will delve into the known properties and plausible synthetic routes for this intriguing molecule.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | C₁₀H₁₀ClFO | 200.64 | Not available | Not available |

| 1-Chloro-4-fluorobenzene | C₆H₄ClF | 130.55 | 129-130 | -27 to -26 |

| 1-Chloro-2-fluorobenzene | C₆H₄ClF | 130.55 | Not available | Not available |

| 2-Bromo-4-chloro-1-fluorobenzene | C₆H₃BrClF | 209.44 | Not available | Not available |

| 4-(tert-Butoxy)-2-chloro-1-fluorobenzene | C₁₀H₁₂ClFO | 202.65 | Not available | Not available |

Table 2: Spectroscopic Data of a Related Compound (2-Chlorobutane)

| Proton Environment | Chemical Shift (ppm) | Integration | Splitting Pattern |

| CH₃ (terminal) | ~1.0 | 3H | Triplet |

| CH₂ | ~1.7 | 2H | Multiplet |

| CH (with Cl) | ~4.0 | 1H | Multiplet |

| CH₃ (adjacent to CH) | ~1.5 | 3H | Doublet |

Note: Data for 2-chlorobutane (B165301) is provided for illustrative purposes to show typical NMR characteristics of a simple halogenated alkyl chain. docbrown.info Specific spectroscopic data for this compound is not widely available in public literature.

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClFO |

|---|---|

Molecular Weight |

200.64 g/mol |

IUPAC Name |

2-chloro-4-cyclobutyloxy-1-fluorobenzene |

InChI |

InChI=1S/C10H10ClFO/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7H,1-3H2 |

InChI Key |

UXHUXGUECPJNFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Cyclobutoxy 1 Fluorobenzene and Analogues

Strategies for Aromatic Ring Functionalization with Halogens

The precise placement of halogen substituents on the benzene (B151609) ring is paramount for the synthesis of the target compound. This typically involves a multi-step process to introduce the chloro and fluoro groups at the desired positions.

Regioselective Chlorination Approaches on Fluoro-Substituted Benzenes

A key intermediate in the synthesis of 2-chloro-4-cyclobutoxy-1-fluorobenzene is 2-chloro-4-fluorophenol (B157789). The regioselective chlorination of 4-fluorophenol (B42351) is a critical step. Research has demonstrated that direct chlorination of 4-fluorophenol with chlorine gas can be achieved with high selectivity for the 2-position. google.com This method, performed at temperatures ranging from 0°C to 185°C in the absence of a catalyst, can yield 2-chloro-4-fluorophenol with selectivities reaching up to 99% under optimal conditions. google.com The reaction can be carried out with neat liquid 4-fluorophenol or in a suitable organic solvent like carbon tetrachloride or acetic acid. google.com

Another approach involves the chlorination of 4-fluorophenol using a chlorinating agent in the presence of water. google.com This process allows for the use of inexpensive reagents like chlorine gas or sulfuryl chloride under mild conditions, providing good yields and high selectivity for 2-chloro-4-fluorophenol. google.com For instance, reacting 4-fluorophenol with an equimolar amount of chlorine gas in water at 5°C has been shown to produce 2-chloro-4-fluorophenol with a purity of 93.4%. google.com

The hydroxyl group of the phenol (B47542) is a strong ortho-, para-director, and the fluorine atom is a weak ortho-, para-director. In 4-fluorophenol, the para position is blocked, and the hydroxyl group's directing effect strongly favors chlorination at the ortho position (position 2).

Introduction of Fluorine via Established Synthetic Routes

While the synthesis of this compound often starts from an already fluorinated precursor like 4-fluorophenol, the introduction of fluorine onto an aromatic ring is a fundamental process in organofluorine chemistry. Established methods for this transformation include:

Electrophilic Fluorination: This involves the use of electrophilic fluorinating agents, such as N-fluoropyridinium salts. google.com For example, chlorophenols can be fluorinated in an ortho or para position using an N-fluoropyridinium salt to produce fluorohalophenols. google.com The reaction is typically conducted in an inert solvent at temperatures between 30°C and 120°C. google.com

Nucleophilic Aromatic Substitution (SNAr): In this method, a leaving group (such as a nitro group or a halogen) on an activated aromatic ring is displaced by a fluoride (B91410) ion. The aromatic ring must be activated by strongly electron-withdrawing groups at the ortho and/or para positions to the leaving group. researchgate.netyoutube.com

Balz-Schiemann Reaction: This classical method involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride.

For the synthesis of analogues of the target compound, these methods could be employed to introduce fluorine at various stages of the synthetic sequence.

Cyclobutoxy Ether Linkage Formation

The formation of the ether bond between the cyclobutyl group and the phenolic oxygen is a pivotal step in the synthesis of this compound. Several established etherification methods can be applied.

Alkylation Reactions Utilizing Cyclobutyl Alcohol Derivatives

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. youtube.commasterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of 2-chloro-4-fluorophenol with a cyclobutyl halide (e.g., cyclobutyl bromide or iodide).

The first step is the deprotonation of 2-chloro-4-fluorophenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding 2-chloro-4-fluorophenoxide salt. youtube.comyoutube.com This phenoxide then acts as a nucleophile and attacks the cyclobutyl halide, displacing the halide and forming the desired ether. For optimal results in an SN2 reaction, a primary alkyl halide is preferred. masterorganicchemistry.com

An alternative to using a cyclobutyl halide is to use cyclobutyl tosylate or mesylate, which are also excellent leaving groups for SN2 reactions.

Nucleophilic Aromatic Substitution with Cyclobutanolates

Nucleophilic aromatic substitution (SNAr) can also be employed to form the ether linkage, particularly for synthesizing analogues where the positions of the halogens might be different. youtube.com In this approach, a di-halogenated fluoroaromatic compound, such as 1,2-dichloro-4-fluorobenzene, could react with sodium or potassium cyclobutanolate.

The success of an SNAr reaction depends on the presence of electron-withdrawing groups ortho or para to the leaving group. researchgate.netyoutube.com In 1,2-dichloro-4-fluorobenzene, the fluorine and chlorine atoms themselves are electron-withdrawing and can activate the ring towards nucleophilic attack. The incoming cyclobutanolate would displace one of the chlorine atoms. The regioselectivity of this substitution would depend on the relative activation provided by the other substituents. Generally, a nitro group is a much stronger activating group than a halogen. researchgate.net

Advanced Catalytic Systems in the Synthesis of this compound

Modern cross-coupling reactions offer powerful alternatives to the classical Williamson ether synthesis, often proceeding under milder conditions with a broader substrate scope. These methods are particularly relevant for the synthesis of aryl ethers.

Palladium-Catalyzed Buchwald-Hartwig Etherification:

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile method for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would entail the coupling of a dihalo-fluorobenzene derivative with cyclobutanol (B46151). The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. mit.edu

Copper-Catalyzed Ullmann Condensation:

The Ullmann condensation is a classical method for forming aryl ethers, traditionally requiring harsh reaction conditions. However, significant advancements have been made in developing milder, more efficient copper-catalyzed systems. organic-chemistry.org Ligand-free copper-catalyzed etherification of aryl halides with aliphatic alcohols has been reported, offering a cost-effective and straightforward method. organic-chemistry.org The use of lithium tert-butoxide as a base has been shown to be key for successful coupling. organic-chemistry.org Furthermore, copper-catalyzed C-O coupling reactions have been developed that can be performed at room temperature, utilizing specific diamine ligands. chemrxiv.orgnih.govresearchgate.net These advanced systems could be applied to the reaction of 2-chloro-4-fluorophenol or a related aryl halide with cyclobutanol.

The selection of the catalytic system would depend on the specific substrates and desired reaction conditions, with both palladium and copper-based systems offering viable routes to this compound and its analogues.

Palladium-Catalyzed Coupling Reactions

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful tool for the synthesis of aryl ethers. organic-chemistry.org This methodology generally involves the reaction of an aryl halide with an alcohol in the presence of a palladium catalyst, a phosphine ligand, and a base.

For the synthesis of this compound, a plausible retrosynthetic analysis would involve the disconnection of the ether bond, leading to 2,4-dichloro-1-fluorobenzene and cyclobutanol as the starting materials. The reaction would proceed as follows:

Reaction Scheme:

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80-110 | High |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100-120 | Good to High |

| Pd-PEPPSI-IPr | - | Cs₂CO₃ | t-BuOH | 90-110 | Good |

| This table represents typical conditions for Buchwald-Hartwig etherification of aryl chlorides and is illustrative for the synthesis of the target compound. |

The mechanism of the Buchwald-Hartwig etherification involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium alkoxide, and reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst.

Copper-Mediated Etherification Protocols

The Ullmann condensation is a classical copper-mediated reaction for the formation of diaryl ethers and, more recently, alkyl aryl ethers. acs.org This reaction typically requires harsher conditions than palladium-catalyzed methods, often involving high temperatures and stoichiometric amounts of copper. However, significant advancements have been made to develop milder and more catalytic versions of the Ullmann reaction.

The synthesis of this compound via an Ullmann-type reaction would also start from 2,4-dichloro-1-fluorobenzene and cyclobutanol.

Reaction Scheme:

Modern Ullmann etherification protocols often utilize copper(I) salts, such as CuI or Cu₂O, and may be accelerated by the use of ligands like 1,10-phenanthroline (B135089) or N,N-dimethylglycine. The base plays a critical role in deprotonating the alcohol to form the more nucleophilic alkoxide.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Pyridine | 120-150 | Moderate to Good |

| Cu₂O | N,N-Dimethylglycine | K₂CO₃ | DMF | 130-160 | Moderate to Good |

| Cu Powder | None | KOtBu | NMP | 150-180 | Variable |

| This table represents typical conditions for Ullmann etherification and is illustrative for the synthesis of the target compound. |

The mechanism of the Ullmann condensation is thought to involve the formation of a copper alkoxide, which then undergoes reaction with the aryl halide.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied to both palladium-catalyzed and copper-mediated methodologies.

Key areas of focus for developing more sustainable synthetic approaches include:

Catalyst Improvement: The development of more active and robust catalysts can lead to lower catalyst loadings, reducing the amount of precious metals like palladium required. For copper-mediated reactions, the use of nanocatalysts or ligand-free systems can improve efficiency and simplify purification. google.com

Solvent Selection: Traditional solvents used in these reactions, such as toluene, dioxane, and DMF, have significant environmental and health concerns. The exploration of greener solvents is an active area of research. For instance, water has been investigated as a solvent for Buchwald-Hartwig couplings, often in the presence of surfactants to create micelles that facilitate the reaction. Other bio-based solvents are also being explored. A recent study has demonstrated the use of eucalyptol, a bio-based solvent, for the Buchwald-Hartwig reaction.

Energy Efficiency: The development of catalytic systems that operate at lower temperatures can significantly reduce the energy consumption of the process. Microwave-assisted synthesis has also been explored to shorten reaction times and improve energy efficiency.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Both the Buchwald-Hartwig and Ullmann reactions, being cross-coupling reactions, generally have good atom economy.

Waste Reduction: Minimizing the formation of byproducts and simplifying purification procedures are crucial for waste reduction. The use of highly selective catalysts can reduce the formation of unwanted side products.

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more environmentally friendly and economically viable. The ongoing development of novel catalysts and reaction conditions continues to push the boundaries of sustainable organic synthesis.

Spectroscopic and Chromatographic Characterization Methodologies for 2 Chloro 4 Cyclobutoxy 1 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns

Proton NMR would be the initial step in the structural analysis. It would reveal the number of distinct proton environments and their integrations (the relative number of protons in each environment). The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the cyclobutoxy group. The protons on the cyclobutoxy ring would appear in the aliphatic region of the spectrum. Spin-spin coupling between adjacent, non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), providing crucial information about the connectivity of the protons.

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone. Each unique carbon atom in 2-Chloro-4-cyclobutoxy-1-fluorobenzene would produce a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the attached halogen and alkoxy substituents. The carbon attached to the fluorine atom would exhibit a large one-bond coupling (¹J C-F), a key identifying feature. The signals for the four carbons of the cyclobutoxy group would also be present in the aliphatic region.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR would be a highly informative technique. This experiment would show a single resonance for the fluorine atom, and its chemical shift would be characteristic of a fluorine attached to an aromatic ring. Furthermore, coupling between the fluorine nucleus and nearby protons (³J H-F and ⁴J H-F) would be observable in both the ¹H and ¹⁹F spectra, aiding in the assignment of the aromatic signals.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, visually connecting signals from protons that are on adjacent carbons. sdsu.edu This would be critical for tracing the connectivity of the protons on the aromatic ring and within the cyclobutoxy group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edu This experiment would definitively link each proton signal to its corresponding carbon signal, simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. youtube.com This powerful technique would be instrumental in connecting the cyclobutoxy group to the correct position on the fluorochlorobenzene ring by showing a correlation between the cyclobutoxy protons and the aromatic carbon at the point of attachment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm the molecular formula and aspects of the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₁₀H₁₀ClFO) by distinguishing it from other combinations of atoms that might have the same nominal mass. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Without access to specific research findings for this compound, the detailed data tables for its spectroscopic and chromatographic characterization cannot be generated.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the gas chromatograph separates the components of a sample based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification.

For this compound, a typical GC-MS analysis would involve injecting a solution of the compound into a GC equipped with a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms). The oven temperature would be programmed to ramp up, allowing for the separation of the target compound from any impurities or starting materials.

The mass spectrometer would likely be operated in electron ionization (EI) mode. The expected mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of the cyclobutoxy group, chlorine, and other fragments. The presence of chlorine would be indicated by the isotopic pattern of the molecular ion and chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

Hypothetical GC-MS Data for this compound Analysis:

| Parameter | Value |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | 15-20 minutes |

| Expected m/z values | Molecular Ion (M⁺), [M-C₄H₇O]⁺, [M-Cl]⁺, and other fragments |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For the analysis of this compound in complex mixtures, especially those containing non-volatile components, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. nih.gov This technique is particularly useful for monitoring the progress of a reaction or for analyzing environmental samples.

A reversed-phase HPLC column (e.g., C18) is commonly used for separating halogenated aromatic compounds. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. nih.gov

The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. These are "soft" ionization techniques that often result in a prominent molecular ion peak with minimal fragmentation, which is useful for confirming the molecular weight of the target compound in a complex matrix.

Typical LC-MS Parameters for Analysis:

| Parameter | Value |

|---|---|

| LC Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 0.8 mL/min |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |

| Expected m/z value | [M+H]⁺ or [M-H]⁻ corresponding to the compound's molecular weight |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the bonds and symmetry of the molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands for the C-Cl, C-F, C-O, and aromatic C-H and C=C bonds. The C-O-C ether linkage and the vibrations of the cyclobutyl ring would also produce distinct signals.

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch (cyclobutyl) | 2950-2850 | 2950-2850 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 (often stronger) |

| C-F Stretch | 1250-1000 | 1250-1000 |

| C-O-C Stretch (ether) | 1150-1085 | 1150-1085 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. Aromatic compounds like this compound exhibit characteristic UV-Vis absorption spectra due to the π-electrons in the benzene (B151609) ring.

The substitution pattern on the benzene ring influences the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands. The presence of the chloro, fluoro, and cyclobutoxy groups will cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. The UV-Vis spectrum is often used for quantitative analysis and for monitoring reactions.

Expected UV-Vis Absorption Data for this compound (in Methanol):

| Band | Expected λmax (nm) | Description |

|---|---|---|

| Primary Band | ~210-230 | π → π* transition |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are central to the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of compounds. For quantitative analysis of this compound, a reversed-phase HPLC method with UV detection is typically employed.

A calibration curve is constructed by injecting standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. This method is crucial for quality control and for determining the precise concentration of the compound in formulations or reaction mixtures.

Illustrative HPLC Method Parameters for Quantitative Analysis:

| Parameter | Value |

|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | 70:30 Acetonitrile:Water (Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-8 minutes |

Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD) is an excellent method for assessing the purity of this compound and for analyzing other volatile components in a sample. researchgate.net The FID is particularly sensitive to organic compounds and is ideal for detecting trace impurities.

The area percentage of each peak in the chromatogram can be used to estimate the purity of the sample. For more accurate quantitative results, an internal or external standard method can be employed. GC is also invaluable for detecting and quantifying residual solvents from the synthesis process.

Example GC Method Parameters for Purity Analysis:

| Parameter | Value |

|---|---|

| Column | Capillary, e.g., DB-1 or equivalent (30 m x 0.32 mm ID) |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 250 °C |

| Detector Temperature (FID) | 280 °C |

| Oven Temperature Program | 100 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 10 min |

| Purity Determination | Based on peak area percentage |

Chiral Chromatography for Enantiomeric Separation

The relevance of chiral chromatography for the analysis of this compound hinges on the potential for this molecule to exist as stereoisomers. Stereoisomers, specifically enantiomers, are non-superimposable mirror images of a molecule that arise from the presence of one or more chiral centers. In the case of this compound, the source of any potential chirality would lie in the cyclobutoxy substituent attached to the benzene ring.

A comprehensive search of available scientific literature and chemical databases did not yield a definitive structural representation of this compound that would confirm the presence of a chiral center. While the existence of the compound is noted by chemical suppliers with the CAS number 1881090-59-0, detailed stereochemical information is not provided bldpharm.comnih.gov.

For this compound to be chiral, the cyclobutoxy group itself would need to be substituted in a manner that creates a stereocenter, or its attachment to the phenoxy ring would have to result in restricted rotation and planar chirality, which is less likely in this specific structure. Without substitution on the cyclobutyl ring, the molecule is presumed to be achiral, meaning it does not have enantiomers and therefore, chiral separation techniques would not be applicable.

Should a synthetic pathway for this compound result in the formation of stereoisomers, or if a specific application requires the use of a single enantiomer, then chiral chromatography would become a critical analytical methodology. In such a hypothetical scenario, the separation of enantiomers would be essential to control the compound's properties, as different enantiomers of a chiral molecule can exhibit distinct biological activities and physiological effects.

The general approach to developing a chiral chromatography method for a compound like this compound would involve screening a variety of chiral stationary phases (CSPs). These CSPs are designed to interact differently with each enantiomer, leading to their separation.

Hypothetical Chiral Separation Parameters:

In the absence of specific experimental data for this compound, a hypothetical screening process for its enantiomeric separation, if it were chiral, could involve the parameters outlined in the interactive table below. The selection of columns and mobile phases is based on general principles of chiral chromatography for aromatic compounds.

| Parameter | Value/Condition | Rationale |

| Chromatographic Mode | Reversed-Phase or Normal-Phase HPLC | To be determined based on solubility and initial screening results. |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Cyclodextrin-based | These are broadly applicable CSPs for a wide range of chiral compounds. |

| Mobile Phase (Reversed-Phase) | Acetonitrile/Water or Methanol/Water mixtures | Common mobile phases for reversed-phase chromatography. |

| Mobile Phase (Normal-Phase) | Hexane/Isopropanol or Hexane/Ethanol mixtures | Common mobile phases for normal-phase chromatography. |

| Flow Rate | 0.5 - 1.5 mL/min | Typical analytical flow rates for HPLC. |

| Column Temperature | 20 - 40 °C | Temperature can influence selectivity and resolution. |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | Aromatic rings provide strong UV absorbance for detection. |

It must be reiterated that the above table is purely illustrative. The actual development of a chiral separation method would be entirely dependent on the confirmation that this compound is indeed a chiral molecule and the subsequent experimental optimization of the chromatographic conditions.

Advanced Applications and Derivatization Research of 2 Chloro 4 Cyclobutoxy 1 Fluorobenzene

Role as a Versatile Chemical Intermediate in Complex Molecule Synthesis

The inherent reactivity of the carbon-chlorine and carbon-fluorine bonds, coupled with the presence of the cyclobutoxy group, renders 2-Chloro-4-cyclobutoxy-1-fluorobenzene a versatile building block in medicinal chemistry and materials science. The differential reactivity of the halogen atoms allows for sequential and site-selective modifications, a crucial aspect in the construction of intricate molecular architectures.

Precursor for Specific Receptor Agonists (e.g., GPR120 agonists)

G-protein coupled receptor 120 (GPR120), a receptor for long-chain free fatty acids, has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes. mdpi.comnih.gov The development of potent and selective GPR120 agonists is an active area of research. Structural studies of known GPR120 agonists have revealed that specific substitution patterns on the aromatic ring are crucial for high affinity and efficacy.

While direct synthesis of GPR120 agonists from this compound is not explicitly detailed in the reviewed literature, the structural motif of a meta-substituted cyclobutoxy group on a phenyl ring has been identified as a key feature that can enhance the potency of GPR120 agonists. This suggests that this compound could serve as a valuable starting material for the synthesis of novel GPR120 agonists. The chloro and fluoro substituents provide handles for introducing other necessary pharmacophoric elements through various coupling reactions.

Building Block for Other Biologically Active Scaffolds

The application of this compound extends beyond GPR120 agonists. The substituted fluorobenzene (B45895) core is a common feature in a wide array of biologically active compounds. For instance, fluorinated benzene (B151609) derivatives are integral to the synthesis of molecules targeting various receptors and enzymes. The presence of the chlorine atom allows for nucleophilic aromatic substitution or cross-coupling reactions, while the fluorine atom can influence the compound's metabolic stability and binding affinity. researchgate.net The cyclobutoxy group, a less common ether substituent, can impart unique conformational constraints and lipophilicity to a molecule, potentially leading to improved pharmacokinetic profiles. Although specific examples are not prevalent in the literature, the compound's structure is amenable to the synthesis of diverse heterocyclic and polycyclic systems found in many pharmaceutical agents. nih.gov

Synthetic Transformations and Derivatization Strategies

The chemical versatility of this compound is primarily derived from the reactivity of its halogen substituents and the potential for modification of the cyclobutoxy moiety. These features allow for a broad range of derivatization strategies to generate novel and complex molecules.

Installation of Diverse Functionalities via Halogen Exchange or Cross-Coupling

The carbon-chlorine bond in this compound is more susceptible to nucleophilic substitution and oxidative addition in cross-coupling reactions compared to the more inert carbon-fluorine bond. This differential reactivity allows for selective functionalization at the chlorine-bearing position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Key examples of such reactions that could be applied to this compound include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl chloride with an organoboron reagent (e.g., arylboronic acids or esters) to form a biaryl structure. This is a widely used method in the synthesis of complex organic molecules, including pharmaceuticals. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. This is a crucial transformation for introducing amine functionalities, which are prevalent in bioactive compounds. nih.govnumberanalytics.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, leading to the synthesis of aryl alkynes. These products can serve as versatile intermediates for further transformations. researchgate.netrsc.org

The following table summarizes the potential cross-coupling reactions for the derivatization of this compound.

| Coupling Reaction | Reactant | Product Type | Potential Application |

| Suzuki-Miyaura | Arylboronic acid | Biaryl | Synthesis of complex scaffolds |

| Buchwald-Hartwig | Amine | Arylamine | Introduction of bioactive moieties |

| Sonogashira | Terminal Alkyne | Aryl Alkyne | Intermediate for further synthesis |

Modifications of the Cyclobutoxy Moiety for Novel Structures

The cyclobutoxy group, while generally stable, can also be a site for chemical modification, offering another avenue for creating structural diversity. Cleavage of the ether linkage can be achieved under specific, often harsh, acidic or basic conditions. numberanalytics.comwikipedia.org This would yield a phenolic derivative, which could then be subjected to a variety of subsequent reactions, such as alkylation, acylation, or conversion to a triflate for further cross-coupling.

Furthermore, reactions involving the cyclobutyl ring itself, although less common, could potentially be explored. Ring-opening or rearrangement reactions could lead to novel aliphatic side chains, providing access to a different chemical space. nih.gov

Development of this compound-Derived Catalysts

The synthesis of organometallic complexes for use as catalysts is a cornerstone of modern organic chemistry. Functionalized aromatic compounds can serve as ligands that modulate the electronic and steric properties of a metal center, thereby influencing the catalyst's activity, selectivity, and stability.

While there is no specific literature describing the use of this compound in catalyst development, its structure holds potential for such applications. For example, the chloro and fluoro substituents could be displaced or modified to introduce coordinating groups, such as phosphines or N-heterocyclic carbenes. The resulting molecule could then be complexed with a transition metal, such as palladium, rhodium, or iridium, to form a novel catalyst. researchgate.netossila.com The cyclobutoxy group could play a role in tuning the catalyst's solubility and steric environment. The development of such catalysts derived from functionalized fluorobenzenes is an active area of research with potential applications in a wide range of chemical transformations. researchgate.netrsc.org

Exploration of this compound in Materials Science Applications

The presence of chloro, fluoro, and ether functionalities on a benzene ring are characteristic features of molecules investigated for applications in liquid crystal displays and polymer science. bldpharm.com The fluorine atom, in particular, is known to significantly influence properties such as dielectric anisotropy and viscosity in liquid crystal molecules. bldpharm.combldpharm.comgoogle.com The cyclobutoxy group, while less common than linear alkyl or alkoxy chains in material science, could introduce specific steric and conformational properties.

Despite these structural features that suggest potential utility, current research appears to be focused elsewhere. For instance, a patent for substituted tetrahydroisoquinoline compounds mentions This compound as a reactant in the synthesis of GPR120 agonists for pharmaceutical applications. This indicates the compound is available and utilized as a building block in organic synthesis, but not within the context of materials science.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-4-cyclobutoxy-1-fluorobenzene, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, substituting a halogen (e.g., chlorine or fluorine) on the benzene ring with a cyclobutoxy group requires careful control of temperature (80–120°C), solvent polarity (e.g., DMF or DMSO), and base selection (e.g., K₂CO₃ or Cs₂CO₃) to optimize regioselectivity and minimize side reactions like dehalogenation. Evidence from analogous fluorobenzaldehyde derivatives suggests that steric hindrance from the cyclobutoxy group may necessitate prolonged reaction times (12–24 hours) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR : NMR is critical for confirming fluorine substitution patterns, while NMR helps identify cyclobutoxy proton splitting patterns. For example, coupling constants (e.g., ) can distinguish ortho/para fluorine positions.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation pathways.

- IR : Absence of OH stretches confirms ether bond formation.

Contradictions (e.g., unexpected splitting in NMR) may arise from impurities or conformational isomerism. Cross-referencing with X-ray crystallography data (if available) or computational simulations (DFT) resolves ambiguities .

Advanced Research Questions

Q. How does the electron-withdrawing cyclobutoxy group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The cyclobutoxy group’s steric bulk and electron-donating effects alter the benzene ring’s electronic profile, potentially hindering Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can map charge distribution and predict reactive sites. For instance, the fluorine atom’s electronegativity may activate the para-chloro position for substitution, while the cyclobutoxy group destabilizes intermediates. Experimental validation via kinetic studies (monitoring by HPLC) and comparing turnover frequencies (TOF) with analogous compounds is recommended .

Q. What strategies mitigate discrepancies between experimental and computational data for this compound’s thermodynamic properties?

Methodological Answer: Discrepancies in properties like enthalpy of formation or dipole moments often arise from approximations in computational models (e.g., basis set limitations in DFT). To address this:

- Use higher-level theories (e.g., CCSD(T)) for benchmarking.

- Validate solvation models (e.g., COSMO-RS) against experimental solubility data.

- Cross-check crystallographic data (e.g., bond lengths/angles from X-ray structures) with computed geometries. Evidence from fluorobenzene derivatives highlights the importance of accounting for London dispersion forces in cyclobutoxy-containing systems .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and closed-system reactors to limit vapor exposure.

- PPE : Nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles are mandatory. Respiratory protection (e.g., NIOSH-approved N95 masks) is required if airborne concentrations exceed 1 ppm.

- Waste Disposal : Neutralize halogenated waste with 10% NaOH before incineration. Refer to TCI America’s SDS guidelines for halogenated aromatics, which emphasize avoiding prolonged storage due to potential peroxide formation .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound across labs?

Methodological Answer:

- Standardized Protocols : Publish detailed synthetic procedures (e.g., exact stoichiometry, solvent purity, quenching methods) in open-access repositories.

- Inter-lab Validation : Collaborate with independent labs to replicate results, using shared reference standards (e.g., NIST-certified NMR solvents).

- Data Transparency : Share raw spectral data (e.g., .jdx files for NMR) and crystallographic CIF files to enable peer validation. Evidence from open-data initiatives in health research underscores the role of metadata standardization in resolving reproducibility crises .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.